2-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine
CAS No.:
Cat. No.: VC18215435
Molecular Formula: C7H10ClNS
Molecular Weight: 175.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10ClNS |
|---|---|
| Molecular Weight | 175.68 g/mol |
| IUPAC Name | 2-(4-chlorothiophen-2-yl)-N-methylethanamine |
| Standard InChI | InChI=1S/C7H10ClNS/c1-9-3-2-7-4-6(8)5-10-7/h4-5,9H,2-3H2,1H3 |
| Standard InChI Key | REEPSJVKORPMJY-UHFFFAOYSA-N |
| Canonical SMILES | CNCCC1=CC(=CS1)Cl |
Introduction
Structural Characteristics and Nomenclature
2-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine (IUPAC name: 2-(4-chlorothiophen-2-yl)-N-methylethanamine) consists of a thiophene ring substituted with a chlorine atom at the 4-position and an ethylamine group at the 2-position, where the amine nitrogen is methylated. The molecular formula is C₇H₁₀ClNS, with a molecular weight of 183.68 g/mol. Key structural features include:
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Thiophene backbone: A five-membered aromatic heterocycle containing sulfur, known for enhancing metabolic stability in drug candidates .
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Chlorine substituent: Introduces electron-withdrawing effects, influencing reactivity and binding interactions .
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N-Methyl ethylamine side chain: Provides basicity and potential for hydrogen bonding, critical for biological activity .
The compound’s structure aligns with motifs observed in antimalarial and anti-inflammatory agents, where chlorinated heterocycles are prioritized for their bioavailability and target specificity .
Synthesis and Manufacturing
Synthetic Routes
While no explicit synthesis of 2-(4-chlorothiophen-2-yl)-N-methylethan-1-amine is documented, analogous protocols suggest a multi-step approach:
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Formation of 1-(4-chlorothiophen-2-yl)ethanone:
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Conversion to 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one:
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Amination to Target Compound:
Yield and Optimization
Yields for analogous thiophene-amine syntheses range from 45% to 59%, depending on reaction time and purification methods . Chromatographic techniques (e.g., silica gel column) are typically employed to isolate the final product .
Physicochemical Properties
Experimental data for the compound are extrapolated from structurally related molecules:
The chlorine atom and thiophene ring contribute to moderate lipophilicity, suggesting favorable membrane permeability for drug candidates .
Pharmacological and Industrial Applications
Medicinal Chemistry
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Antimalarial Activity: Chloroquine derivatives with chlorothiophene motifs exhibit curative effects against drug-resistant Plasmodium falciparum . The methylamine side chain may enhance blood-brain barrier penetration .
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Anti-Inflammatory Potential: Thiazole and thiophene analogs demonstrate COX-2 inhibition, reducing prostaglandin synthesis .
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Antimicrobial Properties: Structural similarity to quinazoline derivatives suggests activity against Candida albicans and Gram-positive bacteria .
Industrial Uses
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Agrochemicals: Chlorothiophene derivatives are precursors in fungicide synthesis .
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Polymer Chemistry: Thiophene-based amines serve as monomers for conductive polymers .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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Mass Spectrometry (EI-MS):
Chromatographic Methods
Future Research Directions
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